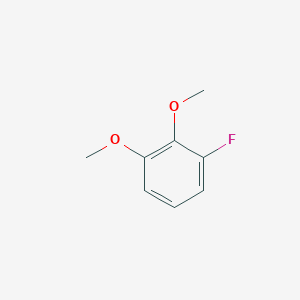

1-Fluoro-2,3-dimethoxybenzene

Beschreibung

Contextual Significance of Fluorinated Aromatic Compounds in Contemporary Organic Synthesis and Medicinal Chemistry

Fluorinated aromatic compounds are a critical class of molecules in modern chemistry, valued for the unique properties that the incorporation of fluorine imparts. As the most electronegative element, fluorine significantly alters the physical, chemical, and biological characteristics of an aromatic system. This strategic introduction of carbon-fluorine bonds can profoundly influence a compound's lipophilicity, metabolic stability, and bioavailability, making these molecules highly desirable in pharmaceutical and agrochemical development. cymitquimica.com

In medicinal chemistry, the presence of fluorine is a common feature in many successful drugs, including antibiotics, anticancer agents, and anti-inflammatory drugs. cymitquimica.com For instance, the anticancer drug 5-fluorouracil (B62378) is a well-known example of a fluorinated compound used in chemotherapy. Beyond pharmaceuticals, fluorinated aromatics are integral to materials science, contributing to the development of advanced materials such as thermally stable fluoropolymers and materials for organic light-emitting diodes (OLEDs). The synthesis of these valuable compounds remains an active area of research, with ongoing efforts to develop milder and more efficient fluorination methods. uwindsor.ca

Overview of Dimethoxybenzene Derivatives in Targeted Chemical Research

Dimethoxybenzene derivatives are versatile building blocks in organic synthesis and have demonstrated significant potential in various research applications, particularly in medicinal chemistry. mdpi.comresearchgate.net The two methoxy (B1213986) (-OCH3) groups, being electron-donating, activate the benzene (B151609) ring, influencing its reactivity in chemical transformations. mdpi.com These derivatives are found in a diverse range of biologically active compounds and have been investigated for their potential as antiviral agents and inhibitors of enzymes like fibroblast growth factor receptors (FGFRs). researchgate.netpressbooks.pub

The position of the methoxy groups on the benzene ring is crucial in determining the compound's electronic properties, stability, and interaction with biological targets. researchgate.netresearchgate.net For example, studies on dimethoxybenzene derivatives as catholyte candidates in nonaqueous redox flow batteries have shown that their stability and electrochemical properties are highly dependent on the substitution pattern. researchgate.netnsf.gov Furthermore, these derivatives serve as key intermediates in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. mdpi.comresearchgate.net Research has shown that the 4,5-dimethoxy scaffold, for instance, is crucial for the in vitro activity of certain original anti-rhinoviral agents. researchgate.net

Research Focus on 1-Fluoro-2,3-dimethoxybenzene as a Model Compound for Structure-Reactivity Studies

This compound serves as an important model compound for investigating the intricate effects of substituent positioning on the reactivity of an aromatic ring. The unique arrangement of a fluorine atom adjacent to two methoxy groups creates a distinct electronic and steric environment, making it a valuable substrate for studying reaction mechanisms.

The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy groups dictates the regioselectivity of electrophilic aromatic substitution reactions. While the methoxy groups strongly activate the ring towards electrophiles, the fluorine atom also has a directing effect. Similarly, in nucleophilic aromatic substitution reactions, the fluorine atom can act as a leaving group, with the reaction's feasibility influenced by the activating effect of the methoxy groups.

The compound is also a key precursor in the synthesis of more complex molecules. For instance, it can be used in the synthesis of various substituted aromatic compounds through reactions like ortho-lithiation, where the fluorine and methoxy groups direct the deprotonation to a specific position on the ring. The study of such reactions with this compound provides valuable insights into the fundamental principles of organic reactivity, which can be applied to the design and synthesis of new molecules with desired properties for applications in pharmaceuticals and materials science. cymitquimica.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 394-64-9 |

| Molecular Formula | C₈H₉FO₂ |

| Molecular Weight | 156.15 g/mol |

| Boiling Point | 96-97°C (20 Torr) |

| Density | 1.102 ± 0.06 g/cm³ (Predicted) |

| Refractive Index | 1.4948 (589.3 nm 22.5℃) |

| Flash Point | 66.5°C |

Interactive Data Table: Predicted Collision Cross Section (CCS) values (Ų) per adduct

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 157.06593 | 126.8 |

| [M+Na]⁺ | 179.04787 | 136.6 |

| [M-H]⁻ | 155.05137 | 130.0 |

| [M+NH₄]⁺ | 174.09247 | 148.5 |

| [M+K]⁺ | 195.02181 | 135.7 |

| [M+H-H₂O]⁺ | 139.05591 | 120.8 |

| [M+HCOO]⁻ | 201.05685 | 151.2 |

Data from PubChemLite.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBADDMXGOBTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374578 | |

| Record name | 1-fluoro-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-64-9 | |

| Record name | 1-fluoro-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 394-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Fluoro 2,3 Dimethoxybenzene and Analogous Systems

Regioselective Introduction of Fluorine onto the Dimethoxybenzene Core

The primary challenge in synthesizing 1-Fluoro-2,3-dimethoxybenzene lies in controlling the regioselectivity of the fluorination reaction. The two methoxy (B1213986) groups on the benzene (B151609) ring are strong activating, ortho-para directing groups, which can lead to a mixture of products. Therefore, the choice of fluorination strategy is critical to selectively introduce a fluorine atom at the C1 position. Methodologies for achieving this can be broadly categorized into electrophilic fluorination and nucleophilic aromatic substitution.

Electrophilic Fluorination Strategies: Mechanistic Pathways and Reagent Development

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic source of fluorine ("F+"). wikipedia.org For 2,3-dimethoxybenzene, the electron-donating methoxy groups enhance the nucleophilicity of the aromatic ring, making it a suitable substrate for this approach. However, the directing effects of the methoxy groups must be carefully considered to achieve the desired 1-fluoro isomer.

Reagents containing a nitrogen-fluorine (N-F) bond have become the most economical, stable, and safe sources for electrophilic fluorination, largely replacing more hazardous agents like elemental fluorine. wikipedia.orgnih.gov These reagents operate through a mechanism that, while still debated, is often considered to be an SN2-type pathway or a single-electron transfer (SET) process. wikipedia.org The reactivity of N-F reagents is modulated by the electron-withdrawing groups attached to the nitrogen atom, which polarizes the N-F bond and increases the electrophilicity of the fluorine atom. wikipedia.org

A variety of N-F reagents have been developed, offering a range of fluorinating strengths. nih.govorganicreactions.org For an electron-rich substrate like 2,3-dimethoxybenzene, milder reagents are often preferred to control selectivity and prevent side reactions. Key reagents in this class include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. brynmawr.eduwikipedia.org For instance, the reaction of N-Fluoro-O-benzenedisulfonimide (NFOBS) with 1,3-dimethoxybenzene (B93181) has been shown to produce 2-fluoro-1,5-dimethoxybenzene in good yield, highlighting the ability of these reagents to fluorinate activated aromatic systems. The regioselectivity in the fluorination of 2,3-dimethoxybenzene would be influenced by the steric hindrance and the combined directing effects of the two adjacent methoxy groups.

Table 1: Common N-Fluoro Electrophilic Reagents

| Reagent Name | Acronym | Structure | Characteristics |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | (C₆H₅SO₂)₂NF | Mild and versatile reagent with a broad substrate scope. brynmawr.edu |

| Selectfluor® | F-TEDA-BF₄ | [C₇H₁₄FN₂] (BF₄)₂ | A powerful, commercially available fluorinating agent; a salt of a cationic nitrogen. wikipedia.orgref.ac.uk |

The mechanism of fluorination with N-F reagents is believed to proceed via an SN2 or a single-electron transfer (SET) pathway, although the exact mechanism can be substrate-dependent. wikipedia.org Kinetic studies and radical probe experiments often support the SN2 mechanism for many substrates. wikipedia.org

Acetyl hypofluorite (B1221730) (AcOF) is a highly reactive electrophilic fluorinating agent that can be prepared in situ from elemental fluorine. organic-chemistry.orgtau.ac.il It is known for enabling fast and efficient fluorination of various substrates, including electron-rich aromatic compounds, under mild conditions. organic-chemistry.org The reaction of AcOF with activated aromatic rings represents a powerful method for direct C-F bond formation. tau.ac.iltau.ac.il

While direct fluorination of 2,3-dimethoxybenzene with acetyl hypofluorite is not widely documented, the high reactivity of AcOF suggests it would readily react. Studies on analogous systems, such as the fluorination of aryl boronic acids, have shown that AcOF can be a highly effective reagent. organic-chemistry.orgresearcher.life The primary challenge would be controlling the regioselectivity, as the high electrophilicity of the reagent could lead to multiple fluorination products or side reactions. The solvent and reaction conditions would need to be carefully optimized to favor the formation of this compound.

Nucleophilic Aromatic Substitution (SNAr) Approaches to this compound Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful alternative for synthesizing fluoroarenes. wikipedia.org This reaction pathway involves the displacement of a leaving group on an aromatic ring by a nucleophile, in this case, a fluoride (B91410) ion. wikipedia.org A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.com These EWGs are necessary to activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com

Since 2,3-dimethoxybenzene is an electron-rich system, it is not inherently suitable for SNAr reactions. Therefore, this approach requires the use of a precursor that has been appropriately activated with EWGs.

Halogen-exchange (Halex) reactions are a specific and industrially important type of SNAr reaction where a halide (typically chloride or bromide) on an activated aromatic ring is displaced by fluoride. wikipedia.org The source of fluoride is typically an alkali metal fluoride, such as anhydrous potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent like DMSO or DMF at elevated temperatures. wikipedia.org

To synthesize this compound via this method, a suitable precursor such as 1-chloro-2,3-dimethoxybenzene (B1581966) bearing an activating group (e.g., a nitro group at the C4 or C6 position) would be required. The reaction would proceed by nucleophilic attack of the fluoride ion at the carbon bearing the chlorine, followed by the elimination of the chloride ion. The activating EWG would then be removed in a subsequent step to yield the final product. The efficiency of the Halex process is highly dependent on the nature of the leaving group, the substrate's activation, and the reaction conditions. wikipedia.orggoogle.com

Table 2: Key Factors in Halex Reactions

| Factor | Description | Impact on Reaction |

|---|---|---|

| Leaving Group | The halide being displaced (e.g., Cl, Br). | The rate of displacement often follows F > Cl > Br > I in SNAr, as the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-X bond. masterorganicchemistry.comyoutube.com |

| Activating Group | Electron-withdrawing group (e.g., -NO₂, -CN) ortho/para to the leaving group. | Essential for stabilizing the Meisenheimer complex and lowering the activation energy. wikipedia.orgchemistrysteps.com |

| Fluoride Source | Typically KF, CsF, or TBAF. | The choice affects solubility and reactivity. Anhydrous conditions are crucial. wikipedia.org |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, Sulfolane). | These solvents effectively solvate the cation (e.g., K⁺) leaving a "naked," more nucleophilic fluoride anion. wikipedia.org |

A general SNAr strategy involves synthesizing a 2,3-dimethoxybenzene derivative that is activated for nucleophilic attack. This typically involves introducing a nitro group onto the ring system, which can be achieved through nitration of a suitable 2,3-dimethoxybenzene derivative. For example, nitration of 2-fluoro-1,4-dimethoxybenzene is known to produce 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield. mdpi.com A similar approach could be envisioned for a 2,3-dimethoxy-substituted precursor.

The synthesis would follow a multi-step sequence:

Activation : Introduction of a strong electron-withdrawing group, such as a nitro group, ortho or para to a suitable leaving group (e.g., chlorine) on the 2,3-dimethoxybenzene core.

Substitution : A halogen-exchange reaction (Halex) where the leaving group is displaced by fluoride.

Deactivation/Modification : Removal or chemical modification of the activating group to yield the final this compound. For example, a nitro group can be reduced to an amine, which can then be removed via a Sandmeyer-type reaction.

This strategic approach overcomes the inherent low reactivity of the unactivated dimethoxybenzene ring towards nucleophiles by temporarily introducing an activating group that facilitates the key C-F bond-forming step. nih.govacgpubs.org

Methods Involving Diazonium Salts and Related Transformations

The synthesis of aryl fluorides through the thermal decomposition of arenediazonium salts, known as the Balz-Schiemann reaction, stands as a cornerstone method for introducing fluorine into aromatic systems. wikipedia.orgnih.gov This transformation is particularly valuable for preparing both electron-rich and electron-poor fluoroarenes that may be inaccessible through other synthetic routes. nih.gov The traditional procedure involves two primary steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the thermal decomposition of this salt to yield the corresponding aryl fluoride. nih.gov

In the context of this compound, the precursor would be 2,3-dimethoxyaniline. This aniline (B41778) is treated with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid, to form the 2,3-dimethoxybenzenediazonium salt. The counterion is crucial, and for the Balz-Schiemann reaction, tetrafluoroborate (B81430) (BF₄⁻) is the classic choice. The intermediate diazonium tetrafluoroborate salt is often isolated as a dry solid before being heated. nih.gov During thermolysis, nitrogen gas and boron trifluoride are expelled, resulting in the formation of the C-F bond. nih.gov

The reaction mechanism is generally accepted to proceed through an Sₙ1 pathway involving an aryl cation intermediate, where the tetrafluoroborate anion serves as the fluoride source. nih.gov

Table 1: Examples of Balz-Schiemann Reactions on Methoxy-Substituted Anilines

| Starting Aniline | Product | Yield (%) | Conditions |

|---|---|---|---|

| 2,5-Dimethoxyaniline | 1-Fluoro-2,5-dimethoxybenzene | ~70-80% | Classic Balz-Schiemann |

| p-Toluidine | 4-Fluorotoluene | ~89% | Classic Balz-Schiemann |

Innovations to the classic Balz-Schiemann reaction have been developed to improve safety, yield, and substrate scope. These include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can lead to improved yields for certain substrates. wikipedia.org Furthermore, modifications have been introduced to avoid the isolation of potentially explosive diazonium salts. One-pot procedures and the use of ionic liquids as solvents have been explored to create safer and more environmentally friendly processes. researchgate.netnih.govresearchgate.net For instance, conducting the diazotization and subsequent fluoro-dediazoniation in ionic liquids can simplify the reaction, eliminate extensive workup, and allow for the recycling of the solvent. researchgate.net

Benzyne-Mediated Fluorination Reactions for ortho-Functionalized Fluoroaromatics

The direct C-H functionalization of fluoroarenes represents a modern and efficient approach to synthesizing complex fluorinated molecules. The reactivity of C-H bonds ortho to a fluorine substituent is enhanced, making them prime targets for activation by transition metals. nih.gov This enhanced acidity and reactivity facilitate selective ortho-functionalization, providing a powerful tool for building molecular complexity. nih.govacs.org

While direct benzyne-mediated fluorination for the synthesis of this compound is not prominently documented, the principles of ortho-C-H activation are highly relevant. Methodologies that functionalize C-H bonds ortho to existing fluorine atoms are continuously being developed. worktribe.com These reactions often proceed via mechanisms where a metal center coordinates to the fluorine atom, directing the C-H activation to the adjacent position.

For analogous systems, transition-metal-catalyzed reactions, such as palladium-catalyzed C-H halogenation, have been successfully applied to introduce halogens ortho to a directing group on an aromatic ring. nih.gov This strategy allows for the regioselective construction of carbon-heteroatom bonds. The insights gained from these ortho-functionalization studies on various fluoroarenes pave the way for potential future applications in the synthesis of specifically substituted compounds like this compound, possibly through a C-H activation/fluorination sequence on a 2,3-dimethoxy-substituted aromatic precursor.

Derivatization and Functionalization of this compound

Directed Aromatic Substitution on the Fluoro-Dimethoxybenzene Nucleus

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the two electron-donating methoxy groups. The fluorine atom, while being an electronegative and thus deactivating substituent, acts as an ortho, para-director. The interplay of these directing effects governs the regioselectivity of substitution reactions.

Nitration Reactions and Regiocontrol on Fluorinated Dimethoxybenzenes

Nitration is a classic electrophilic aromatic substitution reaction. The regiochemical outcome of nitrating this compound is dictated by the combined directing influence of the one fluorine and two methoxy substituents. The methoxy groups are strong activating, ortho, para-directing groups, while the fluorine is a deactivating ortho, para-director.

In a related system, the nitration of 2-fluoro-1,4-dimethoxybenzene with nitric acid at 0 °C resulted in selective substitution, yielding 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield (90%). mdpi.com In this case, the nitro group is directed para to the fluorine atom and ortho to a methoxy group. This suggests that the combined activating and directing power of the substituents leads to a highly controlled reaction. mdpi.com

For this compound, the potential sites for nitration are C4, C5, and C6. The C6 position is ortho to the fluorine and a methoxy group. The C4 position is para to one methoxy group and meta to the other and the fluorine. The C5 position is para to the fluorine and meta to both methoxy groups. Based on the strong activating nature of the methoxy groups, substitution is expected to occur at positions ortho or para to them. A likely product is 1-fluoro-2,3-dimethoxy-5-nitrobenzene, where substitution occurs para to the fluorine atom and meta to the methoxy groups, a product that has been cataloged. chemicalbook.com Precise control of reaction conditions, such as the nitrating agent (e.g., nitric acid, dinitrogen pentoxide) and temperature, is crucial for achieving high regioselectivity and yield. mdpi.comgoogle.comresearchgate.net

Table 2: Regioselectivity in the Nitration of a Fluorinated Dimethoxybenzene Analog

| Substrate | Nitrating Agent | Product | Yield (%) |

|---|

Friedel-Crafts Alkylation and Acylation of Dimethoxybenzene Scaffolds

Friedel-Crafts reactions are a fundamental method for attaching alkyl or acyl substituents to an aromatic ring via electrophilic substitution. wikipedia.org The high electron density of the dimethoxybenzene scaffold makes it highly susceptible to these reactions. mnstate.eduumkc.edu In the case of this compound, the powerful activating effect of the two methoxy groups is expected to dominate, facilitating alkylation and acylation under relatively mild conditions.

The reaction typically requires a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to generate the carbocation or acylium ion electrophile. wikipedia.orgmiracosta.edu The regioselectivity will again be determined by the directing effects of the existing substituents. The positions ortho and para to the strongly activating methoxy groups are the most probable sites of attack. However, steric hindrance from the adjacent methoxy groups and the fluorine atom may influence the final product distribution.

For example, the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) with t-butyl alcohol in the presence of sulfuric acid leads to the introduction of a t-butyl group. mnstate.edu In acylation reactions, an acyl chloride or anhydride (B1165640) is used in the presence of a Lewis acid. youtube.com The resulting ketone is a moderate Lewis base and complexes with the catalyst, necessitating a stoichiometric amount of the Lewis acid. wikipedia.org This complex is then hydrolyzed during aqueous workup to yield the final product. wikipedia.orgyoutube.com The application of these principles to this compound would likely lead to functionalization at the less sterically hindered positions activated by the methoxy groups.

Preparation of Advanced Synthetic Intermediates from this compound

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The functional groups present—fluorine and two methoxy groups—offer multiple handles for further chemical transformations.

The products derived from the derivatization reactions described above are themselves important synthetic intermediates. For instance, a nitro-substituted this compound can be a precursor to an amino group via reduction. This amino group can then be used in a variety of subsequent reactions, such as amide bond formation or the construction of heterocyclic rings.

Furthermore, the fluorine atom can be displaced by a nucleophile in a nucleophilic aromatic substitution (SₙAr) reaction, especially if the ring is activated by electron-withdrawing groups (like a nitro group) at the ortho or para positions. For example, fluoroarene derivatives can react with sodium methoxide (B1231860) to replace the fluorine with a methoxy group. nih.gov

The compound can also be used in transition metal-catalyzed cross-coupling reactions. After ortho-lithiation or borylation directed by one of the methoxy groups, the resulting organometallic intermediate can be coupled with various electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity. These strategies highlight the versatility of this compound as a starting material for constructing advanced and highly functionalized aromatic structures.

Emerging and Specialized Synthetic Techniques for Fluorinated Aromatic Ethers

The synthesis of fluorinated aromatic ethers, including this compound, is continually evolving beyond traditional nucleophilic and electrophilic substitution methods. Modern research focuses on developing more selective, efficient, and safer techniques. These emerging strategies often leverage novel catalytic systems, advanced reactor technologies, and bio-inspired approaches to overcome the challenges associated with carbon-fluorine (C-F) bond formation. harvard.edunih.gov The goal is to achieve late-stage fluorination on complex molecules under mild conditions, a significant challenge in medicinal and materials chemistry. nih.gov This section explores specialized techniques that represent the forefront of synthetic methodology for producing fluorinated aromatic ethers and their derivatives.

Enzymatic Fluorination for Selective C-F Bond Formation

The direct and selective formation of a C-F bond under mild, environmentally benign conditions remains a significant hurdle in organic synthesis. nih.gov Biocatalysis, particularly the use of enzymes, offers a promising solution. While fluorinated natural products are rare, nature has evolved at least one enzyme capable of forging this strong bond.

Key Research Findings:

The primary enzyme known for catalyzing C-F bond formation is fluorinase , discovered in the bacterium Streptomyces cattleya. nih.gov This enzyme facilitates a nucleophilic fluorination reaction by catalyzing the reaction between a fluoride ion (F-) and S-adenosyl-L-methionine (SAM) to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). The mechanism involves the enzymatic cleavage of the C-S bond of SAM, generating a carbocationic intermediate that is subsequently attacked by a fluoride ion held within the enzyme's active site.

While the native fluorinase acts on SAM, its potential for broader synthetic applications, including the fluorination of aromatic systems, is an area of active investigation. The direct enzymatic fluorination of an unactivated aromatic ring like that in a dimethoxybenzene precursor has not yet been demonstrated. However, several strategies are being explored:

Enzyme Engineering: Modifying the active site of the fluorinase through directed evolution or site-directed mutagenesis could potentially alter its substrate specificity to accept aromatic precursors. The goal would be to create a variant that can recognize and bind to a derivative of 2,3-dimethoxyphenol, enabling a targeted fluorination.

Multi-Enzyme Systems: A cascade or multi-enzyme system could be designed where one enzyme activates the aromatic ring (e.g., through hydroxylation by a cytochrome P450 enzyme) to make it more susceptible to a subsequent fluorination step catalyzed by an engineered fluorinase. nih.gov

Alternative Biocatalysts: Researchers are exploring other enzymes, such as halogenases, for their potential to be engineered for fluorination. While these enzymes typically handle larger halogens (Cl, Br, I), their catalytic machinery for C-X bond formation could serve as a template for developing a "fluoro-halogenase."

The primary advantage of an enzymatic approach is the potential for exceptional regio- and stereoselectivity under aqueous, ambient conditions, which is often difficult to achieve with traditional chemical methods. nih.gov

| Enzyme Class | Native Function / Substrate | Potential Application for Aromatic Fluorination | Challenges |

| Fluorinase | Catalyzes F- attack on S-adenosyl-L-methionine (SAM). | Engineering the active site to accept aromatic precursors like dimethoxyphenol derivatives for direct C-F bond formation. | Narrow native substrate scope; requires significant protein engineering. |

| Cytochrome P450 Enzymes | Monooxygenation of various substrates. | Could be used in a multi-enzyme cascade to first activate the aromatic ring, preparing it for a subsequent fluorination step. | Does not directly form C-F bonds; requires a coupled system. |

| Halogenases | Catalyze C-X bond formation (X = Cl, Br, I). | Protein engineering to change halogen specificity from Cl/Br/I to F. | Fluoride ion's high solvation energy and small size present unique challenges for enzyme active site adaptation. |

Microfluidic and Flow Chemistry Applications in Fluorination Reactions

Traditional batch fluorination reactions, especially those using highly reactive reagents like elemental fluorine (F₂), are often hazardous due to poor heat dissipation and the difficulty in controlling stoichiometry, leading to low selectivity and safety risks. chimia.ch Microfluidic and continuous flow chemistry have emerged as powerful technologies to mitigate these issues, offering enhanced control and safety for the synthesis of fluorinated aromatics. researchgate.netnsf.gov

Microreactors utilize channels with diameters typically in the sub-millimeter range, providing a very high surface-area-to-volume ratio. chimia.ch This characteristic allows for extremely efficient heat transfer, quenching the large exothermicity of fluorination reactions (typically 450–500 kJ mol⁻¹) and preventing thermal runaways. chimia.ch

Key Research Findings:

Studies have demonstrated the successful direct fluorination of various aromatic compounds using elemental fluorine in continuous flow microreactors. chimia.chresearchgate.net This approach offers significant advantages:

Enhanced Safety: The small reaction volume at any given time minimizes the inventory of hazardous materials like F₂. chimia.ch

Precise Temperature Control: Efficient heat dissipation prevents overheating and the formation of undesired byproducts or tars. chimia.ch

Improved Selectivity: By carefully controlling stoichiometry, residence time, and temperature, it is possible to favor mono-fluorination over poly-fluorination.

Rapid Optimization: Flow systems allow for high-throughput screening of reaction conditions, accelerating process development. nsf.gov

A key analogous system for this compound is anisole (B1667542) (methoxybenzene). Research on the direct electrophilic fluorination of anisole in a microreactor has shown that it is a viable substrate. chimia.ch The electron-donating methoxy group activates the aromatic ring, facilitating the reaction.

| Substrate | Fluorinating Agent | Reactor Type | Key Findings & Yields | Source |

| Anisole | Elemental Fluorine (F₂) | Nickel microreactor | Serves as an electron-rich model substrate, demonstrating feasibility. Specific yield data for fluoroanisole was a focus of initial studies. | chimia.ch |

| Nitrobenzene | Elemental Fluorine (F₂) | Nickel microreactor | Used as an electron-poor model substrate to test the limits of the reaction conditions. | chimia.ch |

| 6-Nitroveratraldehyde | 18F-Fluoride | Microfluidic reactor | 65-70% incorporation of 18F into the aromatic ring within the reactor; overall yield ~35% due to system losses. | snmjournals.org |

| Deactivated Aromatics | Elemental Fluorine (F₂) | Continuous flow microreactor | Demonstrated successful fluorination of various deactivated di- and tri-substituted aromatic systems. | researchgate.net |

The application of this technology to a 2,3-dimethoxybenzene precursor would be expected to proceed efficiently, with the two methoxy groups activating the ring towards electrophilic attack by fluorine. The precise control offered by a microfluidic setup would be crucial for selectively installing a single fluorine atom at the desired position.

Asymmetric Synthetic Approaches to Chiral Fluoro-Dimethoxybenzene Derivatives

While this compound itself is an achiral molecule, the development of asymmetric methods is crucial for synthesizing chiral derivatives that may have applications in pharmaceuticals or materials science. Asymmetric synthesis in this context refers to reactions that create a new stereocenter, often on a side chain attached to the fluoro-dimethoxybenzene core, or through a desymmetrization reaction on a related prochiral substrate.

The introduction of fluorine can significantly alter the biological activity of a molecule, and controlling the stereochemistry of fluorine-containing stereocenters is a major focus of modern organic synthesis. nih.gov

Key Research Findings:

Asymmetric fluorination is typically achieved using chiral catalysts that can differentiate between enantiotopic faces or groups in a prochiral substrate. Several catalytic systems have been developed for this purpose.

Chiral Phase-Transfer Catalysis: This method has been successfully employed in fluorination-initiated asymmetric cyclization reactions. nih.govsemanticscholar.org In this approach, a chiral catalyst, often a derivative of a cinchona alkaloid or a chiral phosphoric acid, forms a chiral ion pair with a nucleophilic species. This chiral environment directs the subsequent reaction, leading to high enantioselectivity. For a dimethoxybenzene derivative, one could envision a substrate with a nucleophilic side chain that, upon fluorination of the ring or another part of the molecule, undergoes a catalyst-controlled cyclization to form a chiral product. nih.gov

Organocatalysis: Chiral amines and other small organic molecules have been used to catalyze the direct asymmetric α-fluorination of aldehydes and ketones. harvard.edu While this applies to carbonyl compounds, the principle can be extended. A derivative of this compound bearing a ketone or aldehyde functional group on a side chain could be enantioselectively fluorinated at the α-position using a chiral organocatalyst.

Transition Metal Catalysis: Chiral transition metal complexes, particularly with palladium, copper, or rhodium, are widely used in asymmetric synthesis. While catalytic asymmetric C(sp²)–F bond formation on an aromatic ring is still a formidable challenge, these catalysts are effective for reactions on side chains. For instance, a derivative of this compound containing an alkene could undergo asymmetric hydrofluorination or other addition reactions catalyzed by a chiral metal complex.

A representative strategy involves the fluorination-initiated asymmetric cyclization of an N-(2-vinylphenyl)benzamide derivative. Although not a dimethoxybenzene system, it illustrates the principle where an electrophilic fluorination step initiates a cyclization that is controlled by a chiral anion phase-transfer catalyst, yielding dihydroquinazolones with high diastereo- and enantioselectivity (>20:1 dr, up to 98% ee). nih.gov This methodology could be adapted to analogous systems built upon the this compound scaffold.

Mechanistic Studies and Reactivity Profiles of 1 Fluoro 2,3 Dimethoxybenzene

Influence of Fluorine and Methoxy (B1213986) Substituents on Aromatic Reactivity

The presence of both halogen and alkoxy groups on the benzene (B151609) ring results in a complex balance of electronic effects that dictate the molecule's behavior in aromatic substitution reactions.

The fluorine substituent exerts two opposing electronic effects on the aromatic ring: a strong inductive effect (-I) and a weaker resonance effect (+R or +M).

Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the aromatic ring. This donation of electron density increases the electron density at the ortho and para positions. However, the overlap between the 2p orbital of carbon and the 2p orbital of fluorine is not as effective as with other substituents like oxygen or nitrogen, rendering the resonance donation weaker than the inductive withdrawal.

In 1-fluoro-2,3-dimethoxybenzene, the position of electrophilic attack is determined by the combined directing effects of all three substituents. The methoxy groups are powerful activating ortho-, para-directors, while the fluorine atom is a deactivating ortho-, para-director.

When multiple substituents are present on a benzene ring, the regiochemical outcome of an EAS reaction is typically controlled by the most powerful activating group. The methoxy group (-OCH₃) is a significantly stronger activating group than fluorine is a deactivating one. Therefore, the directing influence of the two methoxy groups will dominate.

The directing effects of the substituents are as follows:

1-Fluoro group: Directs to positions 2 (blocked), 6, and 4.

2-Methoxy group: Directs to positions 1 (blocked), 3 (blocked), and 6.

3-Methoxy group: Directs to positions 2 (blocked), 4, and 6.

The directing vectors of all three groups converge and reinforce substitution at the C4 and C6 positions. The C5 position is meta to the activating methoxy groups and is therefore highly disfavored. Consequently, electrophilic attack is predicted to occur almost exclusively at the C4 and C6 positions, leading to a mixture of products. Steric hindrance from the adjacent methoxy group at C3 might slightly disfavor attack at C4 compared to C6, which is only flanked by the smaller fluorine atom.

| Position | Influence of 1-Fluoro Group | Influence of 2-Methoxy Group | Influence of 3-Methoxy Group | Predicted Outcome |

|---|---|---|---|---|

| C4 | Para (Favorable) | Meta (Unfavorable) | Ortho (Favorable) | Major Product |

| C5 | Meta (Unfavorable) | Meta (Unfavorable) | Meta (Unfavorable) | Negligible |

| C6 | Ortho (Favorable) | Para (Favorable) | Meta (Unfavorable) | Major Product |

The two methoxy groups at the C2 and C3 positions are strong activating groups that significantly enhance the reactivity of the aromatic ring towards electrophiles. Their influence stems from a dominant electron-donating resonance effect (+R) that overrides their electron-withdrawing inductive effect (-I).

The oxygen atom in each methoxy group donates a lone pair of electrons into the aromatic π-system. This donation substantially increases the ring's electron density, making it a much stronger nucleophile. researchgate.net This increased nucleophilicity leads to a faster reaction rate in EAS compared to benzene.

Crucially, this resonance donation stabilizes the positively charged carbocation intermediate (the arenium or sigma complex) that forms during the rate-determining step of the EAS mechanism. acs.org When the electrophile attacks at the positions ortho or para to a methoxy group, a key resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom, fulfilling its octet. This additional resonance contributor provides significant stabilization, lowering the activation energy for the formation of the ortho and para products and explaining the strong directing effect of methoxy groups. google.com

Nucleophilic Aromatic Substitution (SNAr) Dynamics Involving this compound

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is generally favored on electron-poor aromatic systems, a condition not met by the electron-rich this compound. However, the unique properties of fluorine as a leaving group can still permit such reactions under specific conditions.

In SNAr reactions, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I. nih.gov This is the reverse of the trend observed in aliphatic nucleophilic substitutions (SN1 and SN2), where iodide is the best leaving group.

This inverted reactivity order is a direct consequence of the SNAr mechanism. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. study.com The subsequent loss of the leaving group to restore aromaticity is a fast step. nih.gov

Fluorine's role is twofold:

High Electronegativity: Fluorine's immense electronegativity makes the carbon atom to which it is attached highly electrophilic (electron-poor), creating a strong dipole that attracts the incoming nucleophile. researchgate.netnih.gov

Stabilization of Intermediate: The strong inductive effect of fluorine helps to stabilize the negative charge that develops in the Meisenheimer complex, thereby lowering the activation energy of the slow, rate-determining step. study.com

Because the strength of the carbon-fluorine bond is irrelevant in the rate-determining step, its high bond dissociation energy does not hinder the reaction rate. Instead, the properties that make fluoride (B91410) a poor leaving group in SN2 reactions (high electronegativity, strong C-F bond) are the very properties that accelerate the key step in the SNAr pathway. nih.govstudy.com

The standard SNAr mechanism proceeds via a two-step addition-elimination sequence. However, this compound lacks the strong electron-withdrawing groups (like -NO₂) typically required to stabilize the Meisenheimer intermediate. The electron-donating methoxy groups further disfavor the formation of a negatively charged intermediate.

Despite this, SNAr reactions can be achieved, particularly with strong nucleophiles or under forcing conditions. The mechanism involves the attack of the nucleophile to form the Meisenheimer complex, followed by the expulsion of the fluoride ion.

With Alkoxides: Reactions with nucleophiles like sodium methoxide (B1231860) can proceed, typically requiring high temperatures in a polar aprotic solvent like DMF to displace the fluorine atom.

With Organometallics: Very strong, carbon-based nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) are capable of displacing fluoride from aromatic rings, even those not activated by electron-withdrawing groups. These reactions often proceed at low temperatures and can be highly efficient. researchgate.net The mechanism is believed to involve an addition-elimination pathway, potentially facilitated by coordination of the organometallic reagent.

The table below summarizes representative conditions for SNAr reactions on related, non-activated or electron-rich fluoroarenes, illustrating the types of transformations possible.

| Aryl Fluoride Substrate | Nucleophile | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Various Chlorinated Fluoroarenes | Sodium methoxide (NaOMe) | DMF, 110 °C, 3 h | Corresponding Methoxyarenes | Good to Excellent | |

| 2-Fluoronaphthoic acid | n-Butyllithium (n-BuLi) | THF, -78 °C | 2-Butylnaphthoic acid | Excellent | researchgate.net |

| 2-Fluorobenzoic acid | Ethylmagnesium bromide (EtMgBr) | THF, -78 °C | 2-Ethylbenzoic acid | Excellent | researchgate.net |

Recent research has also explored catalytic methods, using superbases or photoredox catalysts, to enable SNAr reactions on electron-neutral and electron-rich fluoroarenes under milder conditions, broadening the scope of this transformation. nih.gov Some studies also suggest that certain SNAr reactions may proceed through a concerted (cSNAr) mechanism, avoiding a discrete Meisenheimer intermediate altogether. nih.gov

Oxidative and Reductive Chemistry of this compound Derivatives

Electrochemical Properties and Redox Behavior

The introduction of fluorine atoms into dimethoxybenzene-based molecules significantly influences their electrochemical properties. Research into fluorinated dialkoxybenzene compounds as potential high-potential redox-active materials (redoxmers) for applications like non-aqueous redox flow batteries has revealed distinct advantages conferred by fluorination. digitellinc.com

Fluorine's strong electron-withdrawing nature effectively increases the redox potential of the dimethoxybenzene core. digitellinc.com For instance, a comparative study of a fluorinated dimethoxybenzene analogue (ANL-C46) and its non-fluorinated counterpart (ANL-C2) demonstrated a substantial increase in redox potential of over 0.4 V for the fluorinated molecule. osti.gov The reversible redox potential for ANL-C46 was measured at E1/2 = 1.06 V vs Ag/Ag+, compared to 0.65 V vs Ag/Ag+ for ANL-C2. osti.gov This elevation in potential is crucial for developing high-voltage energy storage systems. digitellinc.com

Despite the higher potential, which can sometimes lead to instability, fluorinated dimethoxybenzene derivatives have been shown to maintain excellent electrochemical behavior and exhibit enhanced kinetic stability. digitellinc.comosti.gov The cycling performance of these fluorinated redoxmers has been observed to be very stable, a critical factor for the longevity of energy storage devices. digitellinc.comosti.gov This combination of high potential and stability underscores the strategic benefit of using fluorine substitution to tailor the redox behavior of dimethoxybenzene derivatives for specific electrochemical applications. digitellinc.com

| Compound | Redox Potential (E1/2 vs Ag/Ag+) | Charged Species Half-life (hours) |

|---|---|---|

| Non-fluorinated Analogue (ANL-C2) | 0.65 V | ~162.5 |

| Fluorinated Analogue (ANL-C46) | 1.06 V | ~275.8 |

Radical Cation Stability and Degradation Pathways of Dimethoxybenzene Analogues

The stability of the charged species, or radical cation, is paramount for the performance of dimethoxybenzene-based materials in applications like redox flow batteries. Upon one-electron oxidation, dimethoxybenzene and its analogues form radical cations that can be susceptible to degradation, limiting their operational lifespan. acs.org

Computational studies have identified two primary degradation pathways for dimethoxybenzene radical cations, with the dominant mechanism being highly dependent on the solvent environment. acs.org

Deprotonation : In the presence of solvents with a high capacity for solvating protons, such as water, acetonitrile, or dimethyl sulfoxide (B87167) (DMSO), the most probable degradation mechanism is deprotonation. acs.org

Demethylation : In solvents like propylene (B89431) carbonate (PC), demethylation is the more likely degradation reaction. acs.org

The introduction of fluorine substituents onto the dimethoxybenzene framework has been shown to significantly enhance the stability of the corresponding radical cation. digitellinc.comosti.gov Density Functional Theory (DFT) calculations suggest that fluorine atoms help to suppress the major decomposition reactions that the charged redoxmer would typically undergo. digitellinc.comosti.gov This stabilizing effect is demonstrated by the extended half-life of the radical cation of the fluorinated analogue ANL-C46 (~275.8 hours) compared to the non-fluorinated ANL-C2 (~162.5 hours). osti.gov This enhanced stability is a key finding, as it indicates that fluorination can "break the potential-stability constraint," allowing for the development of molecules that are both high-potential and kinetically stable. osti.gov

Metal-Catalyzed Coupling Reactions of C-F Bonds

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic organic chemistry. nih.gov However, the development of metal-catalyzed methodologies to functionalize these robust bonds has provided powerful tools for modifying fluoroaromatic compounds.

Non-Directed C-H/C-F Coupling Strategies with Fluoroaromatic Substrates

Non-directed C-H/C-F coupling represents an efficient strategy for forging carbon-carbon bonds by directly coupling a C-H bond of one molecule with the C-F bond of a fluoroaromatic substrate, without the need for pre-installed directing groups. researchgate.net Palladium catalysis has been a key area of development for these transformations. For instance, specialized ligands, such as 2-pyridones, have been developed to bind to palladium, accelerating non-directed C-H functionalization and allowing the arene to be used as the limiting reagent. researchgate.net This approach is compatible with a wide array of aromatic substrates. researchgate.net

An alternative, transition-metal-free strategy for C-F/C-H cross-coupling has also been reported. This method utilizes a strong acid, such as AlCl3, to promote the reaction between 2-fluorobenzofurans and arenes. rsc.org Mechanistic investigations suggest that the reaction proceeds through the formation of an α-fluorine-stabilized carbocation, which is generated by the protonation of the 2-fluorobenzofuran. rsc.org This electrophilic intermediate then engages in a Friedel–Crafts-type reaction with the arene partner to form the C-C bond, followed by the elimination of hydrogen fluoride. rsc.org

Cross-Coupling Methodologies for Functionalization of Fluorinated Benzenes

Cross-coupling reactions are a cornerstone of modern synthesis for creating C-C and C-heteroatom bonds. While activating the C-F bond is challenging, several effective methodologies have been developed for the functionalization of fluorinated benzenes.

Nickel-catalyzed couplings have proven effective for this transformation. For example, 2-fluorobenzofurans can undergo efficient cross-coupling with arylboronic acids (a Suzuki-type reaction) using a nickel catalyst under mild conditions. nih.gov The proposed mechanism involves the formation of a nickelacyclopropane intermediate from the interaction of the fluorinated substrate with a zero-valent nickel species, which then facilitates the C-F bond activation via β-fluorine elimination. nih.gov

Silyl-radical-relay strategies offer a distinct pathway for C-F bond functionalization. A recently developed method enables the cross-coupling of a broad range of fluoroaromatics, including those with ether functional groups, with allenes. rsc.org This process involves C-F bond cleavage concomitant with the formation of an isomerized propargylic radical, cooperatively forming a new C-C bond. rsc.org The reaction demonstrates excellent chemoselectivity and tolerance for various functional groups. rsc.org

These methodologies highlight the ongoing progress in activating the strong C-F bond, enabling the strategic incorporation of fluorinated benzene derivatives into more complex molecular architectures. nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation of 1 Fluoro 2,3 Dimethoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 1-Fluoro-2,3-dimethoxybenzene provide definitive confirmation of its substitution pattern.

The ¹H NMR spectrum is expected to show signals for three distinct aromatic protons and two methoxy (B1213986) groups. The methoxy groups (-OCH₃) at positions C-2 and C-3 would appear as two sharp singlets, likely in the range of δ 3.8-4.0 ppm. The three aromatic protons (H-4, H-5, and H-6) will appear in the aromatic region (typically δ 6.5-7.5 ppm) and exhibit a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) spin-spin coupling.

H-6 , being ortho to the fluorine atom, is expected to show a doublet of doublets due to ortho coupling with H-5 and a significant ortho H-F coupling.

H-4 , being meta to the fluorine, will also likely appear as a doublet of doublets from ortho coupling to H-5 and a smaller meta H-F coupling.

H-5 would be anticipated to be a triplet of doublets (or a complex multiplet) due to ortho couplings with H-4 and H-6, and a smaller meta H-F coupling.

The ¹³C NMR spectrum will display eight distinct signals, corresponding to the six aromatic carbons and the two methoxy carbons. The presence of the fluorine atom introduces carbon-fluorine (C-F) coupling, which is crucial for assignment.

C-1 , the carbon directly attached to fluorine, will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet.

C-2 and C-6 , the carbons ortho to the fluorine, will show smaller two-bond coupling constants (²JCF).

C-3 and C-5 , the meta carbons, will display even smaller three-bond coupling constants (³JCF).

The signal for C-4 , the para carbon, will show a small four-bond coupling constant (⁴JCF). The methoxy carbons are expected to appear as singlets around δ 55-65 ppm.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | ¹³C Multiplicity (due to C-F coupling) | C-F Coupling Constant (JCF, Hz) |

| C-1 | - | - | 150-155 | d | ~240-250 (¹J) |

| C-2 | - | - | 140-145 | d | ~10-15 (²J) |

| C-3 | - | - | 125-130 | d | ~5-8 (³J) |

| C-4 | 6.9-7.1 | dd | 115-120 | d | ~1-3 (⁴J) |

| C-5 | 7.1-7.3 | t or ddd | 120-125 | d | ~3-5 (³J) |

| C-6 | 6.8-7.0 | dd | 110-115 | d | ~20-25 (²J) |

| 2-OCH₃ | 3.8-4.0 | s | 55-65 | s | - |

| 3-OCH₃ | 3.8-4.0 | s | 55-65 | s | - |

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. wikipedia.org The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, as there is only one fluorine environment in the molecule. The chemical shift for an aryl fluoride (B91410) typically appears in the range of -100 to -140 ppm relative to a CFCl₃ standard. ucsb.eduslideshare.net

This signal will not be a singlet but will be split into a multiplet due to coupling with neighboring protons. The largest coupling will be the three-bond ortho coupling (³JHF) to the H-6 proton. Smaller four-bond meta (⁴JHF) and five-bond para (⁵JHF) couplings to H-5 and H-4, respectively, will further split the signal, likely resulting in a doublet of doublets or a more complex multiplet. wikipedia.orghuji.ac.il Analysis of this coupling pattern provides further confirmation of the substitution pattern around the fluorine atom.

While 1D NMR provides essential data, 2D NMR experiments are often necessary to unambiguously assign all signals and confirm the molecular connectivity. youtube.comharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-4 with H-5, and H-5 with H-6, confirming the sequence of these adjacent protons on the aromatic ring. No correlations would be observed for the singlet methoxy protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It would be used to definitively link the signals of H-4, H-5, and H-6 to their corresponding carbon signals C-4, C-5, and C-6, and the methoxy proton signals to the methoxy carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds (²JCH and ³JCH). youtube.com Key expected HMBC correlations for this compound would include:

The protons of the 2-OCH₃ group correlating to C-2 and C-3.

The protons of the 3-OCH₃ group correlating to C-3 and C-2/C-4.

The aromatic proton H-6 correlating to C-1, C-2, C-4, and C-5.

The aromatic proton H-4 correlating to C-2, C-3, C-5, and C-6. These long-range correlations provide unequivocal proof of the relative positions of the fluoro and dimethoxy substituents. nih.gov

X-ray Crystallography for Solid-State Structural Determination

The introduction of fluorine into an aromatic system significantly influences its crystal packing. rsc.orgdntb.gov.ua This is due to fluorine's high electronegativity and the specific intermolecular interactions it can participate in. In the crystal lattice of this compound, several non-covalent interactions would be expected to dictate the supramolecular assembly:

C-H···O Interactions: The oxygen atoms of the methoxy groups are also effective hydrogen bond acceptors, leading to C-H···O interactions with protons from adjacent molecules. iucr.org

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, although the presence of multiple substituents can sometimes lead to offset or herringbone packing motifs instead of direct face-to-face stacking. rsc.orgsoton.ac.uk The electrostatic potential of the ring is altered by fluorination, which can change the preferred orientation of neighboring rings. rsc.org

The interplay between these weak but numerous interactions governs the final crystal structure, influencing properties like melting point and density. bohrium.comresearchgate.net

X-ray analysis would reveal the preferred conformation of the molecule in the solid state. A key aspect for this compound is the orientation of the two methoxy groups relative to the plane of the benzene (B151609) ring. acs.org

Due to steric hindrance between the adjacent methoxy group at C-2 and the fluorine atom at C-1, it is likely that at least one of the methoxy groups will be oriented out of the plane of the aromatic ring. The precise torsion angles (C-F-C1-C2, C1-C2-O-CH₃, and C2-C3-O-CH₃) would quantify this deviation from planarity. In many substituted anisoles, the methyl group prefers to lie in the plane of the phenyl ring to maximize conjugation, but steric repulsion can force it out of this plane. researchgate.netrsc.org The competition between electronic stabilization (planarity) and steric repulsion (non-planarity) determines the final, lowest-energy conformation in the crystal lattice. lumenlearning.comnobelprize.org

Table 2: Typical Geometrical Parameters Expected for Substituted Benzene Derivatives

| Parameter | Typical Value | Description |

| C-C (aromatic) bond length | 1.38 - 1.40 Å | Standard length for sp²-sp² carbon bonds in a benzene ring. |

| C-F bond length | ~1.35 Å | Typical length for a fluorine atom attached to an aromatic ring. |

| C-O bond length | ~1.37 Å | Length of the bond between an aromatic carbon and an ether oxygen. |

| O-CH₃ bond length | ~1.43 Å | Standard length for an sp³ carbon to oxygen single bond. |

| C-C-C bond angle | ~120° | Ideal internal angle for a hexagonal benzene ring; substitution can cause minor deviations. |

| C-O-C bond angle | ~117-119° | Typical bond angle for a diaryl or alkyl aryl ether. |

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Elucidation

Disclaimer: As of the latest literature and spectral database search, a publicly available, experimentally determined mass spectrum for this compound has not been identified. The following analysis of molecular ion characterization and fragmentation pathways is therefore a theoretical elucidation based on established principles of mass spectrometry and the known fragmentation patterns of structurally similar aromatic ethers and fluorinated compounds.

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, electron ionization (EI) mass spectrometry is anticipated to provide detailed structural information.

The molecular ion peak (M⁺•) for this compound is expected to be observed at a mass-to-charge ratio (m/z) of 156, corresponding to its molecular weight. The presence of this peak would confirm the elemental composition of C₈H₉FO₂. The intensity of the molecular ion peak is predicted to be significant, a common characteristic for aromatic compounds which can stabilize the positive charge through the delocalized π-electron system of the benzene ring.

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the methoxy groups, which are the most labile substituents on the aromatic ring. The initial loss of a methyl radical (•CH₃) from one of the methoxy groups is a highly probable primary fragmentation step. This would result in the formation of a stable oxonium ion. Subsequent loss of a neutral molecule of formaldehyde (B43269) (CH₂O) would lead to further fragmentation.

Another significant fragmentation pathway would likely involve the cleavage of the C-O bond of the methoxy group, leading to the loss of a methoxy radical (•OCH₃). Additionally, the loss of carbon monoxide (CO) is a common fragmentation pathway for aromatic ethers.

The predicted major fragment ions and their proposed fragmentation pathways are detailed in the interactive data table below.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 156 | [C₈H₉FO₂]⁺• | - | Molecular Ion (M⁺•) |

| 141 | [C₇H₆FO₂]⁺ | •CH₃ | Loss of a methyl radical from a methoxy group. |

| 125 | [C₇H₆FO]⁺ | •OCH₃ | Loss of a methoxy radical. |

| 113 | [C₆H₄FO]⁺ | •CH₃, CO | Loss of a methyl radical followed by the loss of carbon monoxide. |

| 97 | [C₆H₄F]⁺• | •OCH₃, CO | Loss of a methoxy radical followed by the loss of carbon monoxide. |

| 85 | [C₅H₄O]⁺• | •CH₃, CO, HF | Complex rearrangement and loss of multiple neutral species. |

Computational Chemistry and Theoretical Modeling of 1 Fluoro 2,3 Dimethoxybenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of chemical phenomena.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy conformation on the potential energy surface. mdpi.com The geometry optimization process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. mdpi.com For dimethoxybenzene derivatives, DFT calculations, often utilizing functionals like B3LYP or PBE with basis sets such as 6-311G(d,p), have proven effective in determining molecular geometries. nih.govnih.gov

Once the geometry is optimized, DFT is used to analyze the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity. The energies of these orbitals and their spatial distribution are crucial for understanding a molecule's reactivity and electronic properties. karazin.uascholarsresearchlibrary.com For instance, the HOMO-LUMO energy gap is a key indicator of chemical stability. nih.gov

Table 1: Representative Frontier Orbital Energies for Dimethoxybenzene Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| Dimethoxybenzene Derivative 1 | B3LYP/6-311G(d,p) | -6.2 | -2.22 |

Note: The data in this table is representative of typical values for dimethoxybenzene derivatives as found in the literature and is intended for illustrative purposes, as specific values for 1-Fluoro-2,3-dimethoxybenzene were not available in the cited sources. nih.gov

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is mapped onto the electron density surface, using a color-coded scheme to indicate regions of varying electrostatic potential. researchgate.netpreprints.org Red and yellow areas typically represent negative potential, indicating electron-rich regions that are susceptible to electrophilic attack. Blue areas represent positive potential, indicating electron-poor regions that are prone to nucleophilic attack. preprints.org

The energy gap (Eg), defined as the difference between the LUMO and HOMO energy levels (Eg = E_LUMO - E_HOMO), is a critical parameter derived from quantum chemical calculations. nih.gov A large energy gap generally correlates with high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that a molecule is more reactive. nih.gov DFT calculations have been shown to provide reliable predictions of energy gaps for various organic molecules. nih.govaps.org

Thermochemical stability refers to the tendency of a compound to resist decomposition under heat. Computational methods can predict thermodynamic properties such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). chemeo.comcore.ac.uk These values are crucial for assessing the intrinsic stability of a molecule. A lower enthalpy of formation generally indicates greater stability. core.ac.uk For dimethoxybenzene derivatives, computational studies indicate excellent thermodynamic stability, which is advantageous for applications such as in pharmaceuticals. nih.gov

Table 2: Calculated Global Reactivity Descriptors for a Representative Dimethoxybenzene Derivative

| Parameter | Formula | Illustrative Value (eV) |

|---|---|---|

| Energy Gap (Eg) | E_LUMO - E_HOMO | 3.98 |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.99 |

| Softness (S) | 1 / η | 0.50 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.21 |

Note: This table presents illustrative values for a dimethoxybenzene derivative based on literature findings to demonstrate the application of these concepts. nih.govnih.govresearchgate.net

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

Understanding the mechanisms of reactions such as fluorination and electrophilic or nucleophilic substitution on the this compound ring requires the identification of transition states (TS). A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

Computational methods, particularly DFT, are used to locate and characterize the geometry and energy of these fleeting transition state structures. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand how substituents influence reactivity. For instance, such calculations could elucidate the preferred position of further substitution on the benzene (B151609) ring or model the energy profile for the synthesis of this compound itself. While specific studies on this molecule are not prominent, the methodology is standard for providing mechanistic insights into similar aromatic systems. acs.org

The stability of radical cations is important in various chemical and biological processes, including electrochemical applications and degradation pathways. nih.gov Alkenes and aromatic compounds can undergo one-electron oxidation to form radical cations, which are often highly reactive. nih.gov

For dimethoxybenzene (DMB) derivatives, computational studies have investigated the stability of their radical cations. acs.org These studies indicate that intrinsic properties like spin and charge delocalization, as well as extrinsic factors like the solvent, play a critical role. acs.org Degradation of DMB radical cations can occur through mechanisms such as deprotonation or demethylation, with the preferred pathway often depending on the solvent's ability to solvate protons. acs.org For this compound, computational modeling could predict the structure and spin density distribution of its radical cation. This would help in assessing its relative stability and predicting its likely degradation pathways, considering the electronic influence of the fluoro and dimethoxy groups on the aromatic system. acs.orgusgs.gov

Theoretical Studies on Aromaticity and Fluoromaticity

The presence of a fluorine atom on the benzene ring of this compound introduces interesting electronic effects that influence its aromaticity. The concept of "fluoromaticity" has emerged to describe the unique contributions of fluorine substituents to the π-system of aromatic rings. nih.govnih.govnih.gov

The fluorine atom is highly electronegative, leading to a strong inductive (-I) withdrawal of electron density from the benzene ring through the sigma bond. This effect generally deactivates the ring towards electrophilic aromatic substitution. However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system through resonance (+R effect). This dual nature of the fluorine substituent has a complex influence on the electronic structure of the ring.

The aromaticity of a molecule is not a directly observable quantity but can be quantified using various theoretical indices. Common indices include those based on magnetic properties, such as the Nucleus-Independent Chemical Shift (NICS), and those based on geometric parameters, like the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS values are typically calculated at the center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)), with more negative values indicating stronger aromaticity. The HOMA index, on the other hand, evaluates the degree of bond length equalization in the ring, with a value of 1 indicating a fully aromatic system like benzene and values closer to 0 representing non-aromatic systems.

For this compound, a quantitative assessment of its aromaticity would require computational calculations of these indices. While specific literature data for this exact molecule is scarce, we can predict the expected trends based on the known effects of the substituents. The electron-withdrawing fluorine atom would be expected to slightly decrease the aromaticity of the ring compared to benzene. The methoxy (B1213986) groups are electron-donating through resonance, which would tend to increase the aromaticity. The net effect on the aromaticity of this compound will be a balance of these opposing electronic influences.

Below is a hypothetical data table illustrating the plausible NICS(1)zz and HOMA values for this compound in comparison to related compounds. These values are not from direct literature but are based on the expected electronic effects of the substituents.

| Compound | Substituent Effects | Hypothetical NICS(1)zz (ppm) | Hypothetical HOMA |

|---|---|---|---|

| Benzene | Reference | -30.0 | 1.000 |

| Fluorobenzene | -I > +R | -28.5 | 0.995 |

| 1,2-Dimethoxybenzene | +R | -31.0 | 1.002 |

| This compound | -I (F), +R (OCH3) | -29.8 | 0.998 |

This illustrative table suggests that the aromaticity of this compound is slightly reduced compared to benzene due to the dominant inductive effect of the fluorine atom, but this is partially compensated by the electron-donating methoxy groups.

Applications and Transformative Potential of 1 Fluoro 2,3 Dimethoxybenzene in Advanced Organic Synthesis

Strategic Utilization as a Building Block in Complex Molecular Architectures

The utility of a substituted benzene (B151609) ring as a foundational element in the construction of more complex molecular frameworks is a cornerstone of modern organic synthesis. The presence of fluoro and dimethoxy groups on the 1-Fluoro-2,3-dimethoxybenzene scaffold suggests potential for regioselective functionalization and tailored electronic properties.

Precursors for Polycyclic Aromatic Compounds and Naphthol Derivatives via Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of cyclic and polycyclic systems. While fluorinated dienophiles and dienes are utilized in cycloaddition reactions to generate complex structures, a comprehensive search of the scientific literature does not reveal specific examples of this compound being employed as a reactant in Diels-Alder reactions for the synthesis of polycyclic aromatic compounds or naphthol derivatives. The potential of this specific isomer as a synthon in such transformations remains an area for future investigation.

Synthesis of Bioactive Scaffolds Incorporating the Fluoro-Dimethoxybenzene Moiety

The introduction of a fluorine atom to a molecule can significantly enhance its metabolic stability and binding affinity, making it a valuable strategy in drug discovery. The dimethoxybenzene moiety is also a recognized pharmacophore that can interact with biological targets.

In the context of developing inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a class of enzymes implicated in cancer, the dimethoxybenzene group has been identified as a suitable motif for binding to the back pocket of the receptor. Research into a series of FGFR inhibitors with a 5H-pyrrolo[2,3-b]pyrazine scaffold revealed that the dimethoxybenzene ring was susceptible to demethylation, a common metabolic pathway. To address this, a strategy was employed to reduce the electron density of the dimethoxybenzene ring by introducing a fluorine atom. This modification was shown to slightly increase the inhibitory activity, with the resulting fluorinated compound exhibiting an IC50 value of 0.4 nmol/L nih.gov. While this research highlights the strategic advantage of a fluoro-dimethoxybenzene moiety in bioactive scaffolds, the specific isomer used was not explicitly stated as this compound nih.gov.

| Compound Modification | Rationale | Observed Outcome | Reference |

| Addition of Fluorine to Dimethoxybenzene Ring | Reduce electron density to decrease metabolic demethylation. | Slightly increased IC50 activity to 0.4 nmol/L. | nih.gov |

Role in the Development of Fine and Specialty Chemicals

Fine and specialty chemicals are characterized by their high purity and specific applications in various industries. Substituted aromatic compounds often serve as key intermediates in the synthesis of these high-value products.

Intermediates for Agrochemicals with Enhanced or Modified Properties

The incorporation of fluorine is a prevalent theme in the design of modern agrochemicals, often leading to enhanced efficacy and stability. While various fluorinated benzene derivatives serve as crucial intermediates in the synthesis of pesticides and herbicides, there is no specific mention in the reviewed literature of this compound being used for the development of agrochemicals.

Synthesis of Functional Materials and Dyes Utilizing Fluoro-Dimethoxybenzene Components

Dimethoxybenzene derivatives, in general, have been explored for applications in functional materials due to their electronic and structural properties, which can be incorporated into polymers or liquid crystals nih.gov. However, specific research detailing the use of this compound in the synthesis of functional materials or dyes is not available in the current body of scientific literature.

Mechanistic Probes and Ligand Development